Citropin 1.1

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

GLFDVIKKVASVIGGL |

Origin of Product |

United States |

Advanced Structural Characterization of Citropin 1.1

Primary Amino Acid Sequence Analysis and Peptide Length

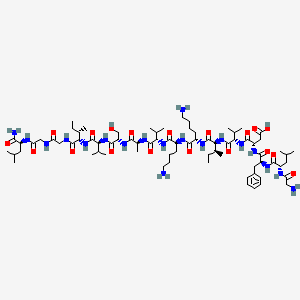

Citropin 1.1 is a relatively small, cationic peptide. mdpi.comresearchgate.net Its primary structure consists of a sequence of 16 amino acids. novoprolabs.comuniprot.org The specific sequence is Gly-Leu-Phe-Asp-Val-Ile-Lys-Lys-Val-Ala-Ser-Val-Ile-Gly-Gly-Leu, with an amidation at the C-terminus (GLFDVIKKVASVIGGL-NH2). novoprolabs.comoup.comiiitd.edu.in This amidation is a common post-translational modification in amphibian peptides. uniprot.org The peptide has a net positive charge of +2 at a neutral pH and a high content of hydrophobic residues, accounting for 56% of the molecule. mdpi.comresearchgate.net The combination of electrospray mass spectrometry and automated Edman sequencing was used to originally determine the amino acid sequences of the citropin peptides, including this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Amino Acid Sequence | H-Gly-Leu-Phe-Asp-Val-Ile-Lys-Lys-Val-Ala-Ser-Val-Ile-Gly-Gly-Leu-NH2 | novoprolabs.com |

| One-Letter Code | GLFDVIKKVASVIGGL-NH2 | oup.comiiitd.edu.in |

| Peptide Length | 16 amino acids | novoprolabs.comuniprot.org |

| Molecular Weight | ~1615 Da (1614.9 g/mol ) | novoprolabs.com |

| Molecular Formula | C76H131N19O19 | novoprolabs.com |

Solution State Secondary and Tertiary Structure Elucidation

The biological activity of this compound is intrinsically linked to its three-dimensional conformation, particularly in aqueous solutions and upon interaction with bacterial membranes.

The solution structure of this compound has been determined using two-dimensional proton NMR spectroscopy. iiitd.edu.iniiitd.edu.in In a solvent mixture of trifluoroethanol (TFE) and water, which mimics a membrane-like environment, this compound adopts a well-defined amphipathic alpha-helical conformation. iiitd.edu.in This structure is characterized by a distinct spatial separation of hydrophobic and hydrophilic amino acid residues. novoprolabs.comiiitd.edu.in The hydrophobic face is formed by residues such as Phe, Leu, Val, and Ile, while the hydrophilic face is composed of the cationic Lys and polar Ser residues. This amphipathic nature is a hallmark of many membrane-active antimicrobial peptides.

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure of peptides and observing conformational changes. For peptides like this compound, CD spectra in aqueous buffer typically show characteristics of a random coil or unordered structure. However, upon introduction of membrane-mimicking solvents like TFE or in the presence of micelles, the spectrum shifts to one characteristic of an alpha-helix, with distinct minima around 208 and 222 nm. iiitd.edu.in Studies on analogues of this compound have utilized CD spectroscopy to quantify helicity, demonstrating that modifications to the primary sequence can significantly alter the stability and degree of the alpha-helical structure. frontiersin.org For instance, stapling techniques applied to a this compound analogue (A4K14-citropin 1.1) showed that helicity could be modulated from as low as 13.6% to as high as 89.8%, confirming the peptide's conformational flexibility and its propensity to form a helical structure in a suitable environment. frontiersin.org

To understand its interaction with bacterial cell membranes, the structure of this compound has been examined in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a simple model for a negatively charged membrane surface. Conformational analysis using techniques including CD, FTIR, and NMR spectroscopy has been performed on this compound and its analogues in such environments. researchgate.net These studies confirm that the peptide transitions to a more ordered alpha-helical structure upon binding to the micelles. researchgate.net The interaction is primarily driven by electrostatic forces between the cationic lysine (B10760008) residues of the peptide and the anionic sulfate groups of the SDS molecules, followed by the insertion of the peptide's hydrophobic face into the nonpolar core of the micelle. This induced fit into a stable amphipathic helix is critical for its mechanism of action.

Assessment of Helicity and Conformational Transitions using Circular Dichroism (CD) Spectroscopy

Structural Comparisons with Related Amphibian Antimicrobial Peptides

The Australian Litoria frogs produce a diverse array of antimicrobial peptides. This compound belongs to a family that includes other peptides like the aureins, caerins, and maculatins. uniprot.orgiiitd.edu.in

Caerin 1.1 : Isolated from Litoria splendida, caerin 1.1 is a longer peptide, consisting of 25 amino acids (GLLSVLGSVAKHVLPHVVPVIAEHL-NH2). iiitd.edu.iniiitd.edu.in Its NMR structure reveals two distinct helical regions (residues 2-11 and 17-24) separated by a flexible hinge region around Pro15. iiitd.edu.iniiitd.edu.in This contrasts with the single continuous helix of this compound.

Maculatin 1.1 : This 21-amino acid peptide (GLFGVLAKVAAHVVPAIAEHF-NH2) is structurally related to caerin 1.1 but is missing four residues. iiitd.edu.in Like caerin 1.1, it adopts a helix-hinge-helix structure. The structural differences between this compound's single helix and the helix-hinge-helix motif of caerins and maculatins lead to variations in their biological activity spectra.

Aurein (B1252700) Peptides : this compound is also classified within the aurein antimicrobial peptide family based on sequence homology. uniprot.org This group is generally characterized by short, cationic, and amphipathic helical structures.

The structural simplicity of this compound, being a short, single alpha-helix, makes it a subject of interest for structure-activity relationship studies and as a template for designing novel antimicrobial agents. nih.govresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Trifluoroethanol (TFE) | |

| Sodium dodecyl sulfate (SDS) | |

| Caerin 1.1 | |

| Maculatin 1.1 |

Biosynthesis and Endogenous Processing of Citropin 1.1

Identification of Cellular and Glandular Origins in Amphibian Integument

The biosynthesis of Citropin 1.1 occurs within specialized granular glands located in the integument, or skin, of the tree frog Litoria citropa. researchgate.netiiitd.edu.in This amphibian is distinguished by the presence of two distinct types of skin glands responsible for its production: the granular dorsal glands spread across its back and a large submental gland situated on its throat. iiitd.edu.in

Research has shown that the secretions from the granular dorsal glands contain a complex mixture of nineteen different citropin peptides. iiitd.edu.innih.gov Of these, fifteen are also found in the secretions of the submental gland, indicating a significant overlap in the peptide production profiles of these two glandular structures. iiitd.edu.innih.gov this compound is a major component of these secretions. iiitd.edu.in The peptide is stored in these glands and released onto the skin surface in response to stimuli, forming a crucial part of the frog's innate immune system and chemical defense mechanism. iiitd.edu.in

Table 1: Glandular Distribution of Citropin Peptides in Litoria citropa

| Gland Type | Location | Number of Citropin Peptides Produced | This compound Presence |

|---|---|---|---|

| Granular Dorsal Glands | Back | 19 | Major Component |

Precursor Peptide Maturation and Post-Translational Modifications

Like most antimicrobial peptides (AMPs) found in amphibians, this compound is not synthesized in its final, active form. Instead, it is produced as a larger precursor protein, often referred to as a prepropeptide. plos.org This precursor molecule typically consists of three distinct domains: an N-terminal signal sequence, an acidic pro-peptide region, and a C-terminal sequence that corresponds to the mature peptide. plos.org The signal peptide's function is to direct the precursor to the correct cellular location for processing and secretion. plos.org

The maturation of the this compound precursor into the active 16-amino-acid peptide involves several crucial post-translational modifications (PTMs). uwm.edu.plmdpi.com PTMs are covalent changes to amino acids that happen after the protein has been synthesized. mdpi.com The most significant PTM for this compound is the C-terminal amidation. In this process, the initial precursor peptide, which terminates with a glycine (B1666218) residue, undergoes enzymatic conversion. This reaction cleaves the glycine, leaving the preceding amino acid—in this case, leucine—with an amide group (-NH2) at its C-terminus. uwm.edu.pl This C-terminal amidation is critical for the biological activity and structural stability of many amphibian peptides. researchgate.net

Table 2: Comparison of this compound Precursor and Mature Peptide

| Feature | Precursor Peptide | Mature this compound |

|---|---|---|

| Structure | Contains signal sequence, acidic pro-region, and active peptide sequence. plos.org | 16-amino-acid linear peptide. nih.gov |

| C-Terminus | Ends with a Glycine residue. uwm.edu.pl | C-terminal Leucine is amidated (-NH2). nih.govuwm.edu.pl |

| Amino Acid Sequence | GLFGVLAKVAAHVVPAIAEHFG (Example Precursor) uwm.edu.pl | GLFDVIKKVASVIGGL-NH2 nih.gov |

| Biological Activity | Inactive. | Biologically active. |

Endogenous Proteolytic Cleavage and Peptide Degradation Mechanisms

The biological activity of this compound is tightly regulated within the amphibian's skin secretion, not only through controlled release but also via specific degradation pathways. Litoria citropa possesses endogenous endoproteases—enzymes that cleave peptide bonds within a protein chain—that can deactivate this compound. iiitd.edu.innih.gov

This proteolytic cleavage serves as a natural control mechanism, preventing prolonged or excessive activity of the peptide on the frog's skin. plos.org Research has demonstrated that these native endoproteases act on the N-terminal end of this compound. iiitd.edu.innih.gov The most frequently observed degradation products are truncated peptides resulting from the removal of the first three N-terminal amino acids (Gly-Leu-Phe). iiitd.edu.innih.gov This cleavage significantly reduces or eliminates the peptide's antimicrobial efficacy, highlighting a sophisticated system of self-regulation for this potent defensive molecule. plos.org

Structure Activity Relationship Sar Investigations of Citropin 1.1

Influence of Amino Acid Residue Identity and Position on Biological Activity

The specific amino acids and their positions within the Citropin 1.1 sequence are fundamental to its function. Modifications to its sequence, from the terminal ends to the core, have profound impacts on its antimicrobial and cytolytic capabilities.

The terminal regions of this compound play a critical role in its biological activity. researchgate.net The N-terminus, with its characteristic Gly-Leu-Phe sequence, is considered essential for achieving maximal antibacterial efficacy. core.ac.uk Research has shown that a positively charged N-terminus, in particular, correlates with antimicrobial activity. nih.gov The natural degradation of this compound by endoproteases in the frog's skin involves the removal of residues from the N-terminal end, a process that deactivates the peptide. iiitd.edu.in

Increasing the net positive charge of this compound, while preserving its amphipathic nature, has been shown to enhance its activity, particularly against Gram-negative bacteria. researchgate.netresearchgate.net For instance, replacing the two lysine (B10760008) residues (Lys7 and Lys8) with arginine, another positively charged amino acid, led to a twofold increase in activity against S. aureus. nih.gov However, simply increasing the charge is not the only factor; the nature of the charged residue is also important. Replacing the lysine residues with shorter amine-bearing sidechains like ornithine (Orn) diminished activity, while using even shorter sidechains like diaminobutyric acid (Dab) and diaminopropionic acid (Dpr) abolished it, suggesting the longer side chain of lysine is crucial for effective membrane interaction. nih.gov

The hydrophobic moment, a measure of the peptide's amphiphilicity in a helical conformation, is also critical. core.ac.uknsf.gov A well-defined separation of charged and greasy residues allows the peptide to insert into and disrupt the bacterial membrane. iiitd.edu.in Modifications that alter this balance, such as the introduction of tryptophan at position 3, can enhance activity by providing a larger hydrophobic area that may act as a better anchor to the bacterial membrane. nih.gov

Site-directed mutagenesis and the rational design of synthetic analogues have been powerful tools in elucidating the functional importance of specific residues in this compound. mdpi.comneb.com One of the most significant synthetic modifications is A4K14-Citropin 1.1. researchgate.netfrontiersin.org In this analogue, Aspartic Acid at position 4 (Asp4) was replaced with Alanine (B10760859) (Ala), and Glycine (B1666218) at position 14 (Gly14) was replaced with Lysine (Lys). researchgate.net This dual substitution resulted in a peptide with a more stable α-helix at its C-terminal section and superior biological activities, establishing it as a promising lead compound. researchgate.netfrontiersin.org

A comprehensive study involving 20 different analogues of this compound further detailed the impact of specific substitutions. Key findings from this research include:

AMP-016 (W3F): Replacing Phenylalanine at position 3 with Tryptophan (Trp) yielded a 4-fold increase in activity against S. aureus and a 2-fold increase against E. coli. nih.gov

AMP-017 (W3F, D4R, K7R): This analogue combined the beneficial Trp3 substitution with the replacement of Asp4 and Lys7 with Arginine (Arg). The result was a significant increase in activity against several pathogens, including E. coli, K. pneumoniae, and A. baumannii. nih.govunl.edu

Lys7/Lys8 Substitutions: Replacing the key lysine residues with methylated versions, despite maintaining a positive charge, rendered the peptide inactive. nih.gov This suggests that the ability of these residues to act as hydrogen bond donors is essential for the biological activity of this compound. nih.gov

These studies underscore that targeted amino acid substitutions can systematically enhance the therapeutic properties of this compound by modulating its charge, hydrophobicity, and structural stability.

Table 1: Antimicrobial Activity of Selected this compound Analogues

This table presents the Minimum Inhibitory Concentration (MIC) in μg/mL for this compound and two of its rationally designed analogues against various pathogens. Lower MIC values indicate higher antimicrobial potency.

| Peptide Name | Sequence Modification | S. aureus (MRSA) | E. coli | K. pneumoniae | A. baumannii |

| This compound (AMP-001) | Wild-Type | 32 | 32 | >128 | >128 |

| AMP-016 | F3W | 4 | 16 | 128 | >128 |

| AMP-017 | W3F, D4R, K7R | 4 | 4 | 8 | 2 |

Data sourced from Rodrigues de Almeida et al., 2019. nih.gov

Modulation of Activity by Overall Peptide Charge and Hydrophobic Moment

Impact of Conformational Stability and Dynamics on Efficacy

The biological function of this compound is intrinsically linked to its ability to adopt a specific three-dimensional shape, primarily an α-helix, upon interacting with bacterial membranes. iiitd.edu.innih.gov Therefore, strategies to stabilize this conformation are a key focus of peptide engineering.

Linear peptides like this compound are often limited as therapeutic candidates because of their structural flexibility and susceptibility to degradation by proteases. frontiersin.org A powerful strategy to overcome these limitations is "peptide stapling," a form of macrocyclization that introduces a synthetic brace to lock the peptide into its desired α-helical conformation. mdpi.com

This technique was applied to the potent A4K14-Citropin 1.1 analogue. frontiersin.orgnih.gov By introducing two modified, non-natural amino acids with olefinic side chains into the peptide sequence and then linking them through a chemical process called olefin metathesis, a series of "stapled" peptides were created. nih.gov This all-hydrocarbon staple acts as a structural reinforcement. researchgate.net

The results were significant:

Enhanced Helicity: Stapled analogues, such as A4K14-citropin 1.1-Sp1 and A4K14-citropin 1.1-Sp4, showed markedly improved helicity levels compared to the linear parent peptide. nih.gov

Increased Protease Stability: The stapled peptides exhibited far greater resistance to degradation by proteases like α-chymotrypsin, a crucial attribute for improving a drug's lifespan in the body. nih.govresearchgate.net

Improved Activity: The conformationally stabilized peptides displayed increased antitumor activity, establishing them as promising leads for further development. frontiersin.orgnih.gov

These findings demonstrate that enforcing a stable helical structure through hydrocarbon stapling is an effective method for enhancing the therapeutic potential of this compound-based peptides. nih.gov

A strong correlation exists between the degree of α-helicity in this compound and its analogues and their biological potency. nih.gov The α-helical conformation is considered critical for its antimicrobial action, as it facilitates the peptide's interaction with and disruption of the bacterial cell membrane. nih.govunl.edu

Studies have consistently shown that active peptides have a greater propensity to form α-helices, especially when in contact with a membrane environment. nih.govunl.edu The A4K14-Citropin 1.1 analogue, which exhibits enhanced biological activity, was found to form a more stable α-helix than the original peptide. researchgate.netfrontiersin.org

The research on stapled peptides provides the most direct evidence for this correlation. The stapled derivatives with the highest degree of helicity also demonstrated the most potent antitumor activity. nih.gov For example, A4K14-citropin 1.1 had a helicity of 61.5%, while the highly active stapled analogue A4K14-citropin 1.1-Sp1 boasted a helicity of 89.8%. nih.gov This suggests that pre-organizing the peptide into its active helical conformation reduces the energetic cost of binding to and disrupting the target cell membrane, thereby increasing its efficacy. However, it is also noted that simply maximizing helicity does not always improve activity, indicating that a complex interplay of factors including flexibility and specific residue orientation is at play. mdpi.com

Table 2: Physicochemical and Biological Properties of Stapled A4K14-Citropin 1.1 Peptides

This table compares the linear A4K14-Citropin 1.1 with two of its stapled derivatives, showing the impact of hydrocarbon stapling on helicity and antitumor activity (IC50) against the human prostate cancer cell line C4-2B.

| Peptide Name | Helicity (%) | Antitumor Activity (IC50, μM) on C4-2B cells |

| A4K14-citropin 1.1 (Linear) | 61.5 | 16.7 |

| A4K14-citropin 1.1-Sp1 | 89.8 | 10.1 |

| A4K14-citropin 1.1-Sp4 | 85.3 | 8.2 |

Data sourced from Li et al., 2020. frontiersin.orgnih.gov

Hydrocarbon Stapling and Macrocyclization for Enhanced Helicity and Protease Stability

Design and Synthesis of Advanced this compound Analogues

The development of advanced analogues of this compound, a 16-amino acid antimicrobial peptide (GLFDVIKKVASVIGGL-NH2) originally isolated from the Australian tree frog Litoria citropa, has been a significant area of research. researchgate.netnih.gov These efforts aim to enhance its therapeutic potential by improving activity, stability, and selectivity. The design and synthesis of these next-generation peptides have largely revolved around systematic Structure-Activity Relationship (SAR) investigations.

A key analogue that has served as a template for further modifications is A4K14-citropin 1.1. In this version, the aspartic acid at position 4 (Asp4) and the glycine at position 14 (Gly14) of the parent this compound are replaced with alanine (Ala) and lysine (Lys), respectively. researchgate.netfrontiersin.org This modification was found to stabilize the α-helical structure and lead to improved biological activities, making A4K14-citropin 1.1 a valuable lead compound for developing novel anticancer agents. researchgate.netfrontiersin.org However, its therapeutic application is limited by its structural flexibility. To address this, researchers have designed and synthesized a series of all-hydrocarbon stapled peptides derived from A4K14-citropin 1.1. frontiersin.orgx-mol.netnih.gov These stapled peptides, such as A4K14-citropin 1.1-Sp1 and A4K14-citropin 1.1-Sp4, have shown improved helicity, greater stability against proteases, and increased antitumor activity compared to the linear parent peptide. frontiersin.orgx-mol.net

The synthesis of these advanced analogues is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). frontiersin.orgnih.gov For stapled peptides, this process involves incorporating unnatural amino acids with olefinic side chains, such as Fmoc-(S)-2-(4-pentenyl)Ala-OH and Fmoc-(R)-2-(7-octenyl)Ala-OH, into the peptide sequence. frontiersin.org A ring-closing metathesis reaction is then carried out on the resin using a catalyst like the first-generation Grubbs' reagent to form the hydrocarbon staple. frontiersin.orgnih.gov

Truncation and Fragment Studies for Minimal Active Sequences

To identify the shortest possible sequence of this compound that retains biological activity, extensive truncation and fragment studies have been conducted. These investigations have systematically removed amino acids from both the N-terminus and C-terminus of the peptide.

Early research indicated that the terminal residues are crucial for the peptide's activity. researchgate.net Studies have shown that deleting the first three N-terminal residues (Gly1, Leu2, or Phe3) completely abolishes the peptide's antimicrobial function. nih.gov In contrast, the C-terminal end appears more tolerant to modifications. The removal of the C-terminal Gly14, Gly15, or Leu16 did not negatively impact the antimicrobial activity of this compound. nih.gov One study even found that a truncated analogue, GLFAVIKKVASVI(NH2), was slightly more active against E. coli than the full-length this compound. researchgate.net

Further detailed studies synthesized and tested 18 different analogues, most of which were truncated fragments of the original peptide. nih.govresearchgate.net These studies confirmed that while the full-length peptide is highly active, certain shorter versions can maintain significant antimicrobial properties. For instance, the fragment (1-12)citropin was found to adopt a stable alpha-helical structure along its entire backbone in a membrane-mimicking environment. nih.gov This structural integrity is a key determinant of activity.

These findings collectively suggest that the core active region of this compound resides primarily within the N-terminal and central portions of the peptide, with the C-terminal tail being more amenable to truncation. This knowledge is critical for designing more cost-effective and streamlined peptide analogues.

De Novo Peptide Design Based on Optimized Sequence Motifs

Building on the insights from SAR and truncation studies, researchers have engaged in de novo design to create novel peptides that incorporate the optimized sequence motifs of this compound. This approach goes beyond simple substitution or truncation, aiming to construct new molecules that retain the essential structural features required for activity, such as amphipathicity and helicity.

Further de novo design has led to the creation of analogues with significantly enhanced antimicrobial potency. By making strategic substitutions, such as in AMP-016 (W3F) and AMP-017 (W3F, D4R, K7R), researchers developed peptides with a 2- to 8-fold increase in activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent this compound. nih.gov The success of these designs is attributed to a combination of factors including increased α-helical stability and a positively charged N-terminus, which are crucial for membrane disruption. nih.govresearchgate.net NMR studies have revealed that active analogues like these tend to form α-helices and dimerize upon contact with negatively charged membranes, a key step in their mechanism of action. nih.gov

The table below summarizes the characteristics of some rationally designed this compound analogues and their activity against MRSA and E. coli.

Computational and Machine Learning-Aided Sequence Optimization Strategies

In recent years, computational and machine learning (ML) approaches have emerged as powerful tools for accelerating the design and optimization of antimicrobial peptides, including derivatives of this compound. nih.govjci.org These methods can analyze vast peptide sequence databases to identify patterns and physicochemical properties associated with high antimicrobial efficacy, guiding the creation of novel and more potent analogues. nih.govumich.edu

One notable study employed a strategy that combined traditional peptide design principles—such as truncation and structure-guided alterations—with ML-backed sequence optimization. nih.govjci.org The process began by selecting this compound as a template due to its modest activity against MRSA. nih.gov The initial step involved truncating the non-essential C-terminus to create a 13-amino acid peptide, CIT-1. nih.gov

Following this, the researchers used information from over 14,743 functional antimicrobial peptides to inform further modifications. nih.gov They utilized k-means clustering based on physicochemical parameters and knowledge graphs to identify the most favorable amino acid substitutions. nih.govjci.org This ML-driven approach led to the generation of a highly potent derivative named CIT-8. nih.gov This engineered peptide, only 13 residues long, demonstrated a remarkable ability to eradicate high concentrations of drug-resistant MRSA and vancomycin-resistant S. aureus (VRSA) persister cells and was effective in a mouse model of MRSA skin infection. nih.govnih.gov

This successful application of machine learning highlights its potential to navigate the vast sequence space of possible peptide modifications efficiently. By integrating large datasets with traditional design strategies, computational methods can significantly accelerate the development of optimized AMPs like this compound derivatives for therapeutic use. nih.govnih.gov

Molecular and Cellular Mechanisms of Biological Action

Peptide-Membrane Interaction Dynamics

The initial and most critical step in the action of Citropin 1.1 is its interaction with the bacterial cell membrane. This process is governed by a combination of electrostatic and hydrophobic forces, leading to membrane disruption and permeabilization.

Electrostatic Interactions with Anionic Phospholipid Bilayers

As a cationic peptide with a net positive charge, this compound exhibits a strong electrostatic attraction to the negatively charged components of bacterial membranes. uq.edu.aucore.ac.uk Prokaryotic cell membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which provides a selective target for the peptide. core.ac.uk This initial electrostatic interaction is crucial for the accumulation of this compound on the bacterial cell surface. uq.edu.au

Studies using model membrane systems have demonstrated this preferential binding. For instance, monolayer studies have shown that while this compound forms separate domains with zwitterionic phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), it forms a single, mixed phase with the anionic phospholipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPG), indicating favorable electrostatic interactions. core.ac.uk This selective binding to anionic membranes is a key factor in its ability to target bacteria over host cells, which typically have a higher content of zwitterionic phospholipids in their outer leaflet. iiitd.edu.in

| Parameter | Observation | Reference |

| Interaction with POPC (zwitterionic) | Forms separate domains | core.ac.uk |

| Interaction with POPG (anionic) | Forms a single, mixed phase | core.ac.uk |

| Binding Affinity | Higher for anionic membranes | uq.edu.au |

Proposed Membrane Permeabilization Models (e.g., Carpet Model, Toroidal Pore Formation)

Once concentrated at the membrane surface, this compound disrupts the bilayer integrity. The primary mechanism proposed for this action is the carpet model . nih.govmdpi.com In this model, the peptides accumulate on the membrane surface, oriented parallel to the lipid bilayer. uq.edu.au When a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or micelles and causing membrane disintegration. nih.govcore.ac.uk This model is consistent with the observation that shorter antimicrobial peptides like this compound, which are not long enough to span the membrane, often act via this mechanism. nih.govmdpi.com

In contrast, the toroidal pore model involves the insertion of peptides into the membrane, inducing the lipid monolayers to bend and form a pore where the peptide and lipid head groups line the channel. core.ac.uk While this model is more commonly associated with longer peptides, some studies suggest that the mechanisms can be fluid and dependent on factors like peptide concentration and lipid composition. nih.govcore.ac.uk However, for this compound, the evidence more strongly supports the carpet model. nih.govresearchgate.net Molecular dynamics simulations have suggested that shorter peptides like this compound induce high local curvature, consistent with a detergent-like mechanism, rather than the longer-range curvature needed to stabilize transmembrane pores. core.ac.uk

| Model | Description | Applicability to this compound |

| Carpet Model | Peptides accumulate on the membrane surface, causing disruption in a detergent-like manner without stable pore formation. | Strongly supported by evidence for shorter peptides like this compound. nih.govmdpi.com |

| Toroidal Pore Model | Peptides insert into the membrane, forming pores lined by both peptides and lipid head groups. | Less likely for this compound due to its shorter length. nih.gov |

Biophysical Characterization of Membrane Disruption Events

A variety of biophysical techniques have been employed to characterize the membrane-disrupting effects of this compound. Solid-state Nuclear Magnetic Resonance (NMR) studies have provided insights into the peptide's orientation and its effect on lipid dynamics, suggesting that it disrupts the surface of the bilayer. researchgate.net

Circular dichroism (CD) spectroscopy has been used to study the secondary structure of this compound upon membrane interaction. In aqueous solution, the peptide is largely unstructured, but it adopts a more helical conformation in the presence of membrane-mimicking environments, a transition that is important for its activity. nih.gov

Fluorescence spectroscopy and confocal microscopy have offered direct visualization of membrane permeabilization. Dye leakage assays using lipid vesicles have shown that this compound can induce the release of entrapped fluorescent dyes, confirming its ability to compromise membrane integrity. qut.edu.au Confocal microscopy of giant unilamellar vesicles (GUVs) exposed to this compound has revealed complete membrane disintegration, consistent with the carpet model.

Investigation of Intracellular Targets and Pathways

While the primary mode of action of this compound is membrane disruption, there is evidence to suggest that like other antimicrobial peptides, it may also have intracellular targets, particularly after the membrane has been compromised. nih.govmdpi.com

Inhibition of Essential Macromolecular Synthesis (DNA, RNA, Protein)

Some antimicrobial peptides are known to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins. nih.gov Although direct studies specifically detailing the inhibitory effects of this compound on these processes are limited, it is plausible that once inside the bacterial cell, it could interfere with these fundamental cellular functions. The general mechanism for many antimicrobial peptides involves binding to and disrupting the function of enzymes and other proteins involved in these synthetic pathways. nih.govmdpi.com

| Macromolecule | Potential Effect of Antimicrobial Peptides |

| DNA | Inhibition of replication. nih.gov |

| RNA | Inhibition of transcription. nih.gov |

| Protein | Inhibition of translation. nih.gov |

Modulation of Bacterial Cell Wall Biosynthesis and Lytic Pathways

There is speculation that this compound may also modulate bacterial cell wall biosynthesis and lytic pathways. nih.gov One proposed mechanism is the triggering of bacterial murein hydrolases, which are enzymes that degrade the peptidoglycan of the cell wall. nih.gov This would lead to cell lysis. The initial damage to the cell membrane by this compound could facilitate its access to the cell wall or its precursors, thereby interfering with its synthesis or promoting its degradation. nih.gov However, further research is needed to fully elucidate the specific interactions of this compound with these pathways.

Enzymatic Inhibition Profiles

This compound, a peptide originally isolated from the skin secretions of the Australian Blue Mountains tree frog (Litoria citropa), has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS). uniprot.org This inhibitory action is not a result of direct competition with the enzyme's substrate but rather through a more complex interaction involving the calcium-sensing protein, calmodulin.

Mechanisms of Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Table 1: Inhibitory Concentration (IC50) of Amphibian Peptides on nNOS

| Peptide | Sequence | IC50 (µM) | Source |

|---|---|---|---|

| This compound | GLFDVIKKVASVIGGL-NH2 | 8.2 | nih.gov |

| Lesueurin | GLLDILKKVGKVA-NH2 | 16.2 | nih.gov |

| Frenatin 3 | GLMSVLGHAVGNVLGGLFKPK-OH | 6.8 | nih.gov |

| Caerin 1.8 | GLFGVLGSIAKHLLPHVVPVIAEKL-NH2 | 1.7 | nih.gov |

Role of Calmodulin Binding in Enzyme Regulation

The regulation of nNOS activity is critically dependent on its interaction with the calcium-calmodulin (CaM) complex. The binding of Ca2+/CaM to nNOS is a necessary step for the enzyme to become active. This compound's inhibitory action is directly linked to its ability to bind to Ca2+/CaM. uniprot.orgnih.gov

It is proposed that by binding to Ca2+/CaM, this compound effectively sequesters the complex, preventing its attachment to the calmodulin-binding domain of nNOS. nih.govresearchgate.net This blockage of the nNOS-CaM interaction keeps the enzyme in a less active state, thereby inhibiting the synthesis of nitric oxide. This hypothesis is supported by experimental evidence showing that when nNOS inhibition assays are conducted in the presence of increasing concentrations of Ca2+/calmodulin, the inhibitory effect of this compound is reduced by approximately 50%. nih.gov This demonstrates a competitive interaction between this compound and nNOS for binding to calmodulin.

Further biophysical studies, including isothermal titration calorimetry, ion mobility-mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, have elucidated the structural basis of this interaction. nih.govacs.orggenscript.com These studies, often using synthetic modifications of this compound, have revealed that the peptide binds to calmodulin in a canonical "collapsed" structure, where the peptide is encapsulated between the two lobes of the CaM protein. nih.govacs.orggenscript.com This high-affinity binding underscores the mechanism by which this compound regulates nNOS activity.

Table 2: Summary of this compound and Calmodulin Interaction

| Technique | Finding | Implication for nNOS Inhibition | Source |

|---|---|---|---|

| Isothermal Titration Calorimetry | Peptides bind to CaM in a similar fashion, encapsulated between the two lobes. | Reveals the thermodynamic parameters of the binding interaction. | nih.govacs.orggenscript.com |

| Ion Mobility-Mass Spectrometry | Provides evidence for the binding mode through changes in collision cross-section upon complexation. | Confirms the structural nature of the peptide-CaM complex. | nih.govacs.orggenscript.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracks chemical shift changes upon binding, confirming a canonical collapsed structure. | Demonstrates the strength and specific nature of the interaction. | nih.govacs.orggenscript.com |

Advanced Research Methodologies and Analytical Approaches

Chemical Synthesis and Purification Strategies

The production of Citropin 1.1 for research purposes predominantly relies on chemical synthesis, which allows for the generation of the peptide and its analogues with high purity and yield. Subsequent purification is critical to isolate the target peptide from byproducts and truncated sequences.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for synthesizing this compound and its derivatives. nih.govsemanticscholar.orgnih.gov This process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support. lsu.eduresearchgate.netpeptide.com

The synthesis cycle begins with the deprotection of the Fmoc group from the resin-bound amino acid, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.orgsemanticscholar.org This step exposes the free amine group for the subsequent coupling reaction. The next Fmoc-protected amino acid is then activated and coupled to the growing peptide chain. Common coupling agents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or diisopropylcarbodiimide (DIC). frontiersin.orgsemanticscholar.orgppm.edu.pl This cycle of deprotection and coupling is repeated until the full-length peptide is assembled.

Upon completion of the synthesis, the peptide is cleaved from the resin support and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acidic cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and phenol. semanticscholar.orgppm.edu.pl

Table 1: Key Reagents in the Fmoc SPPS of this compound

| Reagent/Component | Function | Common Examples/Conditions |

| Resin | Solid support for peptide assembly | Rink Amide AM resin frontiersin.orgnih.gov |

| Protecting Group | Protects the α-amino group of amino acids | 9-fluorenylmethoxycarbonyl (Fmoc) nih.govsemanticscholar.org |

| Deprotection Agent | Removes the Fmoc protecting group | 20% piperidine in DMF frontiersin.orgsemanticscholar.org |

| Coupling Agents | Facilitate peptide bond formation | HBTU/DIPEA, HCTU/DIPEA, HOBt/DIC frontiersin.orgsemanticscholar.orgppm.edu.pl |

| Cleavage Cocktail | Releases the peptide from the resin and removes side-chain protecting groups | TFA/TIS/Water/Phenol (e.g., 92.5:2.5:2.5:2.5 v/v) semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Purity Assessment

Following synthesis and cleavage, the crude peptide mixture contains the desired full-length this compound along with truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary technique for both the purification and purity assessment of the synthesized peptide. nih.govnih.govppm.edu.pl

In RP-HPLC, the crude peptide solution is passed through a column packed with a nonpolar stationary phase, typically a C8 or C18 alkyl chain bonded to silica. ppm.edu.ploup.com A mobile phase consisting of a polar solvent system, commonly a gradient of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components. nih.govppm.edu.pl The peptides are separated based on their hydrophobicity, with more hydrophobic peptides having longer retention times. The fractions containing the purified this compound are collected, and their purity is assessed by analytical RP-HPLC, with a purity of over 95% being a common target for research applications. semanticscholar.orgnih.gov

Mass Spectrometry (MALDI-TOF MS) for Peptide Identity Confirmation

To confirm the identity and molecular weight of the purified this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is employed. nih.govsemanticscholar.orgppm.edu.pl This soft ionization technique is well-suited for the analysis of large biomolecules like peptides. autobio.com.cnnih.govreading.ac.uk

In this method, the purified peptide sample is co-crystallized with a matrix compound on a target plate. nih.gov A pulsed laser beam irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact peptide molecules into the gas phase as ions. nih.gov These ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ion, allowing for the precise determination of the peptide's molecular weight. This experimental mass is then compared to the theoretical mass of this compound to confirm its identity. frontiersin.orgnih.gov

Counter-Ion Exchange Protocols for Research Applications

Peptides purified by RP-HPLC are often obtained as trifluoroacetate (B77799) (TFA) salts, as TFA is a common mobile phase additive. novoprolabs.commdpi.com However, TFA counter-ions can influence the peptide's secondary structure and biological activity. novoprolabs.comresearchgate.net Therefore, for certain research applications, it is necessary to exchange the TFA counter-ions for more biologically compatible ions, such as chloride or acetate. researchgate.netresearchgate.net

One method for counter-ion exchange involves dissolving the peptide in an aqueous solution of the desired acid, such as 0.1 M hydrochloric acid (HCl), followed by lyophilization. researchgate.net This process is often repeated multiple times to ensure complete exchange. researchgate.net An alternative approach utilizes non-aqueous organic solvents saturated with HCl. researchgate.net The peptide is incubated in the HCl-saturated solvent, which is then evaporated, and the process is repeated to achieve a high level of counter-ion exchange. researchgate.net The efficiency of the exchange is typically monitored by ion chromatography. researchgate.net

Biophysical Characterization Techniques

Understanding the mechanism of action of this compound requires detailed biophysical characterization of its interaction with model membranes.

Surface Plasmon Resonance (SPR) for Quantifying Peptide-Membrane Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to quantify the real-time binding kinetics between peptides and lipid membranes. researchgate.netnih.govmdpi.combiosensingusa.com This method provides valuable data on the association and dissociation rates of this compound with different membrane compositions. researchgate.netnih.gov

In a typical SPR experiment, a sensor chip is functionalized with a lipid bilayer that mimics a biological membrane. researchgate.net A solution containing this compound is then flowed over the sensor surface. The binding of the peptide to the lipid membrane causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.comnih.gov

The resulting sensorgram plots the SPR response over time, showing an association phase when the peptide is injected and a dissociation phase when the peptide solution is replaced with buffer. nih.gov By fitting these curves to a suitable binding model, such as the 1:1 Langmuir model, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. biosensingusa.comnih.gov These kinetic parameters provide quantitative insights into the affinity and stability of the this compound-membrane interaction. researchgate.netnih.gov

Electrical Bilayer Recording for Direct Observation of Membrane Perturbation

Electrical bilayer recording is a powerful technique utilized to directly observe the interactions between antimicrobial peptides (AMPs) and lipid membranes at a nanoscale level. This method provides critical insights into the mechanisms of membrane disruption. soton.ac.uk For this compound, studies using electrical bilayer recording have been instrumental in elucidating its mode of action.

Research involving planar lipid bilayers has shown that this compound interacts with and perturbs these model membranes. soton.ac.ukbbk.ac.uk The technique involves creating an artificial lipid bilayer, which mimics the cell membranes of either prokaryotic (bacterial) or eukaryotic (mammalian) cells, and then measuring the electrical current across this membrane as the peptide is introduced. soton.ac.ukresearchgate.net Changes in the electrical properties, such as current fluctuations or a complete breakdown of the membrane's insulating capacity, indicate peptide-induced disruption.

Studies utilizing bilayers composed of zwitterionic lipids (like DPhPC) to represent eukaryotic membranes and anionic lipids (like a mix of DPhPC/POPG) to mimic prokaryotic membranes have revealed that this compound is more active against the negatively charged prokaryotic mimics. soton.ac.uk At a concentration of 1 µM, this compound demonstrated greater activity against the anionic DPhPC/POPG bilayers. soton.ac.uk This selectivity is a key characteristic of many AMPs, enabling them to target bacteria with minimal damage to host cells.

The electrical recordings for this compound predominantly suggest a "carpet" mechanism of action. soton.ac.ukresearchgate.net In this model, the peptide monomers first accumulate on the surface of the bacterial membrane, forming a layer or "carpet." Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane, causing leakage of cellular contents and cell death. soton.ac.ukresearchgate.net This is distinct from other models like the "barrel-stave" or "toroidal pore" which involve the insertion of peptides into the membrane to form stable channels. researchgate.net The data from electrical bilayer recordings confirm that this compound's primary mode of antibacterial action is through significant membrane perturbation. soton.ac.uk

Scanning Electron Microscopy (SEM) and Flow Cytometry for Visualizing Cellular Interactions

Scanning Electron Microscopy (SEM) and flow cytometry are crucial tools for visualizing the morphological and physiological effects of this compound on bacterial cells. These techniques provide direct evidence of the peptide's disruptive interaction with the bacterial envelope.

Scanning Electron Microscopy (SEM) allows for high-resolution imaging of the bacterial cell surface. Studies employing SEM have shown that treatment with this compound and its analogues leads to severe morphological changes in bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov The images reveal significant membrane disruption, the formation of deep holes, and the leakage of cytoplasmic contents. nih.gov These observations are consistent with a mechanism of action that involves the physical destruction of the cell membrane. nih.govnih.gov For instance, after incubation with the peptide, the normally smooth surfaces of bacteria appear rough and rippled. asm.org

Flow Cytometry is used to analyze large populations of cells and assess membrane integrity. qut.edu.au This technique often employs fluorescent dyes that can only enter cells with compromised membranes, such as propidium (B1200493) iodide (PI) or SYTOX Green. qut.edu.au When bacteria are treated with this compound, a significant increase in the percentage of fluorescently labeled cells is observed, indicating that the peptide has permeabilized their membranes. nih.govasm.org This method allows for a quantitative assessment of membrane damage across thousands of cells, confirming that membrane disruption is a widespread and primary effect of the peptide. nih.govqut.edu.au Flow cytometry can also be used to investigate the peptide's ability to enter cells without causing immediate lysis, which is relevant for AMPs that may have intracellular targets. qut.edu.au The combination of SEM and flow cytometry provides compelling evidence that this compound's antimicrobial activity is mediated through the extensive disruption of bacterial cell membranes. nih.gov

In Vitro and Model System Efficacy Assessments

Determination of Minimal Inhibitory Concentrations (MIC) and Minimal Bactericidal Concentrations (MBC)

The in vitro efficacy of this compound is fundamentally quantified by determining its Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against a range of pathogenic microorganisms. The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum. nih.gov

This compound has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. nih.gov Studies have consistently reported its effectiveness against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov For instance, against various S. aureus strains, including MRSA, MIC values for this compound typically range from 4 to 32 mg/L. nih.govmdpi.comjci.org The MBC values are often equal to or slightly higher than the MICs, for example, 8 to 16 mg/L for S. aureus, indicating a bactericidal rather than bacteriostatic mode of action. nih.gov

The peptide also shows activity against Gram-negative bacteria like Escherichia coli, though often at slightly higher concentrations. nih.gov For example, an MIC of 32 µg/mL has been reported for E. coli K12. nih.gov Its efficacy extends to other pathogens such as Streptococcus pyogenes, Rhodococcus equi, and Acinetobacter baumannii. nih.govnih.govoup.com

Below is a table summarizing representative MIC and MBC values for this compound against various bacterial strains from different studies.

| Bacterial Strain | MIC (mg/L or µg/mL) | MBC (mg/L or µg/mL) | Reference |

|---|---|---|---|

| S. aureus ATCC 29213 | 8 mg/L | 16 mg/L | nih.gov |

| S. aureus ATCC 43300 (MRSA) | 8 mg/L | 16 mg/L | nih.gov |

| S. aureus JE2 (MRSA) | 32 µg/mL | Not Reported | nih.gov |

| E. faecalis ATCC 29212 | 16 mg/L | 32 mg/L | nih.gov |

| S. pyogenes ATCC 19615 | 4 mg/L | 8 mg/L | nih.gov |

| E. coli K12 | 32 µg/mL | Not Reported | nih.gov |

| A. baumannii ATCC 19606 | 16 µg/mL | 16 µg/mL | nih.govppm.edu.pl |

| Rhodococcus equi (clinical isolates) | 2 - 8 mg/L | 2 - 16 mg/L | oup.com |

| C. albicans ATCC 10231 | 16 µg/mL | 16 µg/mL | who.int |

Time-Kill Kinetic Assays to Evaluate Bactericidal Speed

Time-kill kinetic assays are performed to understand the pharmacodynamics of an antimicrobial agent by measuring the rate at which it kills a bacterial population over time. helsinki.fikoreascience.kr For this compound, these assays have revealed a rapid bactericidal activity, which is a hallmark of membrane-disrupting peptides.

Studies have shown that at concentrations equivalent to twice its MIC (2x MIC), this compound can achieve complete bacterial killing in a remarkably short period. nih.govoup.com Against strains of S. aureus, E. faecalis, and S. pyogenes, its bactericidal effect was often complete within 10 to 40 minutes of exposure. nih.govresearchgate.net Similarly, when tested against Rhodococcus equi, the killing activity was complete after a 20-minute exposure period at 2x MIC. oup.com

This rapid killing action is a significant advantage, as it may reduce the likelihood of resistance development compared to slower-acting antibiotics. The swift disruption of the bacterial membrane leads to a rapid loss of cellular homeostasis and viability, a mechanism that is difficult for bacteria to counteract through mutation. nih.gov The results from time-kill assays strongly support the visual evidence from SEM and the membrane permeabilization data from flow cytometry, collectively pointing to a rapid, membrane-lytic mechanism of action. nih.govoup.com

Checkerboard Titration and Fractional Inhibitory Concentration (FIC) Index for Synergy Studies

The checkerboard titration method is a common in vitro technique used to assess the interaction between two antimicrobial agents. emerypharma.com The results are quantified using the Fractional Inhibitory Concentration (FIC) index, which determines whether the combination is synergistic, additive, indifferent, or antagonistic. emerypharma.comasm.orgnih.gov An FIC index of ≤ 0.5 is typically defined as synergy, indicating that the combined effect of the drugs is greater than the sum of their individual effects. oup.comemerypharma.com

Studies investigating this compound in combination with conventional antibiotics have demonstrated synergistic interactions against several Gram-positive pathogens. nih.govoup.com When combined with doxycycline (B596269) or clarithromycin (B1669154), this compound showed synergy against S. aureus, E. faecalis, and S. pyogenes. nih.gov For example, the combination of this compound and doxycycline yielded FIC indices of 0.385 for S. aureus and E. faecalis, and 0.312 for S. pyogenes. nih.gov

Similarly, synergy was observed when this compound was combined with rifampicin (B610482), doxycycline, or clarithromycin against Rhodococcus equi. oup.com The median FIC indices for these combinations were 0.385, 0.385, and 0.312, respectively. oup.com These findings suggest that this compound can enhance the efficacy of certain conventional antibiotics, potentially allowing for lower effective doses and combating resistance. The synergy with hydrophobic antibiotics like rifampicin and doxycycline may be due to the peptide's ability to permeabilize the bacterial membrane, facilitating the entry of the other drug to its intracellular target. oup.comresearchgate.net

| Organism | Combined Antibiotic | FIC Index (Median) | Interaction | Reference |

|---|---|---|---|---|

| S. aureus | Doxycycline | 0.385 | Synergy | nih.gov |

| E. faecalis | Doxycycline | 0.385 | Synergy | nih.gov |

| S. pyogenes | Doxycycline | 0.312 | Synergy | nih.gov |

| Various Gram-positive cocci | Clarithromycin | 0.312 - 0.458 | Synergy | nih.gov |

| Rhodococcus equi | Rifampicin | 0.385 | Synergy | oup.com |

| Rhodococcus equi | Doxycycline | 0.385 | Synergy | oup.com |

| Rhodococcus equi | Clarithromycin | 0.312 | Synergy | oup.com |

Anti-Biofilm Activity Assays in Defined Laboratory Conditions

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of an antimicrobial agent to prevent biofilm formation or eradicate established biofilms is a critical aspect of its therapeutic potential.

This compound has demonstrated significant anti-biofilm activity in various in vitro models. mdpi.commdpi.com Assays to determine the Minimum Biofilm Eradication Concentration (MBEC)—the concentration required to kill bacteria within a mature biofilm—have shown that this compound can be effective, although often at concentrations higher than its MIC for planktonic (free-floating) cells. mdpi.com

In studies on S. aureus isolates from patients with atopic dermatitis, this compound was found to be a potent anti-biofilm agent. mdpi.com For most strains tested, the MBEC values were between 16–32 mg/L, which corresponded to 2 to 4 times their respective MICs. mdpi.com Research on biofilms formed on contact lenses also highlighted this compound as the most potent anti-biofilm agent among several peptides tested, capable of eliminating biofilms of Gram-positive strains at concentrations of 16–64 µg/mL and E. coli biofilms at 128–256 µg/mL. mdpi.com

Furthermore, this compound has shown efficacy against biofilms of Acinetobacter baumannii on surfaces like polystyrene and tracheal tubes. nih.gov The MBEC on tracheal tube fragments was 32 µg/mL, demonstrating its potential to combat device-associated infections. nih.govppm.edu.pl The ability of this compound to disrupt and eradicate biofilms underscores its potential as a therapeutic agent for treating persistent and chronic infections. mdpi.com

Application in In Vivo Animal Models for Mechanistic Studies (e.g., host defense in infection models)

The in vivo application of this compound in various animal infection models has been instrumental in elucidating its mechanisms of action beyond simple antimicrobial activity. These studies reveal its role in host defense, including direct bactericidal effects, antibiofilm capabilities, and significant immunomodulatory properties.

Mechanistic Insights from Sepsis Models

In experimental mouse models of Gram-negative sepsis induced by Escherichia coli, this compound has been evaluated both as a standalone agent and in combination with conventional antibiotics. nih.gov One study utilized two models: one induced by E. coli lipopolysaccharide (LPS) and another by a lethal dose of live E. coli bacteria. nih.gov When administered alone in a mouse model of E. coli sepsis, this compound demonstrated an ability to reduce lethality. univpm.itinfezmed.it Mechanistically, this was linked not only to its antimicrobial properties but also to its immunomodulatory activity; it significantly lowered levels of plasma endotoxins and inflammatory cytokines. nih.govinfezmed.itinfezmed.it

The peptide's interaction with other antimicrobial agents has also been explored. In a mouse model of E. coli sepsis, the combination of this compound with tazobactam-piperacillin (TZP) proved to be the most effective treatment regimen. nih.govunivpm.it This combination resulted in superior outcomes for reducing lethality, diminishing bacterial proliferation in both the blood and peritoneum, and lowering plasma oxidative stress parameters compared to either agent used alone. nih.govunivpm.itinfezmed.it These findings suggest that this compound possesses multifunctional properties that could be beneficial in severe Gram-negative infections, where conditions like oxidative organ failure may occur. nih.gov The peptide's ability to modulate the host's inflammatory response to infection is a key aspect of its defensive mechanism. infezmed.itinfezmed.itresearchgate.net

| Infection Model | Pathogen | Treatment Group | Key Mechanistic Findings | Reference(s) |

| Mouse Sepsis Model | Escherichia coli | This compound | Reduced lethality; Significantly decreased plasma endotoxin (B1171834) and inflammatory cytokine levels. | nih.govunivpm.itinfezmed.it |

| Mouse Sepsis Model | Escherichia coli | This compound + Tazobactam-Piperacillin (TZP) | Most effective treatment for reducing lethality, bacterial growth (blood and peritoneum), and oxidative stress indices. | nih.govunivpm.itinfezmed.it |

Efficacy in Device-Associated Biofilm Infection Models

This compound's effectiveness against Gram-positive bacteria has been demonstrated in animal models of device-associated infections, which are often complicated by biofilm formation. univpm.itnih.gov In a model of Staphylococcus aureus central venous catheter (CVC)-associated infection, the efficacy of this compound was assessed using an antibiotic-lock technique. infezmed.itnih.gov

When used alone, this compound significantly reduced the bacterial load on the CVC, demonstrating a reduction from 10⁷ to 10³ CFU/mL. univpm.itnih.gov This highlights its potent antibiofilm properties. Furthermore, the study revealed a synergistic relationship with hydrophobic antibiotics like minocycline (B592863) and rifampicin. infezmed.itinfezmed.it When this compound was combined with these antibiotics, it enhanced their efficacy, causing a further and more substantial reduction in the CVC's bacterial load to just 10¹ CFU/mL. univpm.itnih.gov This synergistic action is believed to occur because this compound damages the bacterial membrane, which facilitates increased entry of the hydrophobic antibiotics into the bacterial cells. infezmed.it In these models, bacteremia was also reduced from 10³ to 10¹ CFU/mL. nih.govacs.org These in vivo results confirm that this compound can be a powerful agent in preventing and treating catheter-related infections, a common challenge in clinical settings. mdpi.com

| Infection Model | Pathogen | Treatment Group | Key Mechanistic Findings | Reference(s) |

| Central Venous Catheter (CVC) Infection | Staphylococcus aureus | This compound (alone) | Reduced bacterial load on catheter from 10⁷ to 10³ CFU/mL. | univpm.itnih.gov |

| Central Venous Catheter (CVC) Infection | Staphylococcus aureus | This compound + Hydrophobic Antibiotics (e.g., Minocycline, Rifampicin) | Synergistically enhanced antibiotic effect, reducing bacterial load to 10¹ CFU/mL; Reduced bacteremia. | univpm.itinfezmed.itnih.govacs.org |

Comparative and Synergistic Studies with Other Antimicrobial Agents

Structural and Functional Analogies with Peptides from Diverse Sources

Citropin 1.1 shares fundamental structural and functional characteristics with numerous other amphibian-derived antimicrobial peptides, including magainins, aureins, caerins, maculatins, and temporins. The common thread among many of these peptides is their ability to adopt an amphipathic α-helical structure, particularly within a membrane-like environment. researchgate.netnih.govuc.pt This conformation, featuring distinct hydrophobic and hydrophilic faces, is crucial for their antimicrobial action, which primarily involves interaction with and disruption of microbial cell membranes. researchgate.netnih.gov

Like this compound, peptides such as aureins, caerins, and maculatins are also sourced from Australian frogs of the Litoria genus. researchgate.netnih.gov Aurein (B1252700) 1.2 and this compound, in particular, are both relatively short peptides that form well-defined α-helices and are considered among the simplest wide-spectrum amphibian AMPs. nih.govnih.govmdpi.com Their activity is linked to their length and ability to disrupt membranes, possibly through micellization. mdpi.com Longer peptides like caerin 1.1 also form α-helical structures but may create transmembrane pores. nih.govmdpi.com

Magainins, isolated from the African frog Xenopus laevis, and temporins, from the European red frog Rana temporaria, also exhibit this α-helical, membrane-active mechanism. researchgate.netnih.gov The functional analogy is strong: these cationic peptides are drawn to the negatively charged surface of bacterial membranes, where their amphipathic structure allows them to insert into and permeabilize the lipid bilayer, leading to cell death. nih.govmdpi.com Studies have shown that the α-helical conformation of this compound is critical to its antimicrobial activity. nih.gov

Table 1: Comparison of this compound with Other Amphibian Antimicrobial Peptides

| Peptide Family | Exemplar Peptide | Typical Source (Genus) | Core Structural Feature | Primary Functional Trait |

|---|---|---|---|---|

| Citropins | This compound | Litoria | Amphipathic α-helix | Broad-spectrum membrane disruption |

| Aureins | Aurein 1.2 | Litoria | Amphipathic α-helix | Membrane disruption, anticancer activity |

| Caerins | Caerin 1.1 | Litoria | Hinge-linked dual α-helices | Potent broad-spectrum membrane disruption |

| Maculatins | Maculatin 1.1 | Litoria | Amphipathic α-helix | Membrane disruption, anticancer activity |

| Magainins | Magainin 2 | Xenopus | Amphipathic α-helix | Broad-spectrum membrane disruption |

| Temporins | Temporin A | Rana | Short α-helix | Primarily Gram-positive activity, membrane disruption |

This table synthesizes data from multiple sources to provide a comparative overview. researchgate.netnih.govmdpi.comresearchgate.net

Differential Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

This compound demonstrates broad-spectrum activity but generally shows greater potency against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net Its effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

Studies have reported that this compound can inhibit various staphylococci and streptococci at concentrations ranging from 1 to 16 mg/L. univpm.itnih.gov For example, against strains of Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Streptococcus pyogenes, MICs have been recorded between 1 and 16 mg/L. nih.govresearchgate.net Its activity extends to other Gram-positive pathogens like Rhodococcus equi, with all tested isolates being inhibited at concentrations between 2 and 8 mg/L. oup.comnih.gov Enterococci tend to be less susceptible. nih.gov

The peptide is also active against Gram-negative bacteria such as Escherichia coli, though often at higher concentrations. nih.gov One study reported an MIC of 32 µg/mL for both MRSA and E. coli. nih.gov However, it showed no activity against other Gram-negative species like Acinetobacter baumannii in the same study. researchgate.net The difference in activity is attributed to the more complex outer membrane of Gram-negative bacteria, which presents a more formidable barrier for the peptide to cross. Research on synthetic analogues has shown that increasing the net positive charge of this compound can enhance its activity against Gram-negative organisms. researchgate.net

Table 2: Selected Minimum Inhibitory Concentrations (MIC) for this compound

| Bacterial Species | Type | Strain | MIC (mg/L or µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | ATCC 29213 | 8 mg/L | nih.gov |

| Staphylococcus aureus (MRSA) | Gram-Positive | ATCC 43300 | 8 mg/L | nih.gov |

| Staphylococcus aureus (MRSA) | Gram-Positive | JE2 | 32 µg/mL | nih.gov |

| Staphylococcus aureus (MRSA) | Gram-Positive | Clinical Isolates | 16-64 µg/mL | researchgate.net |

| Streptococcus pyogenes | Gram-Positive | ATCC 19615 | 4 mg/L | nih.gov |

| Enterococcus faecalis | Gram-Positive | ATCC 29212 | 16 mg/L | nih.gov |

| Rhodococcus equi | Gram-Positive | Nosocomial Isolates | 2-8 mg/L | oup.comoup.com |

| Escherichia coli | Gram-Negative | K12 | 32 µg/mL | nih.gov |

Note: 1 mg/L is equivalent to 1 µg/mL. Values are compiled from various studies and methodologies.

Synergistic Interactions with Conventional Antibiotics and Other Antimicrobial Compounds

A significant area of research is the combination of this compound with conventional antibiotics, which can lead to synergistic effects, enhancing efficacy and potentially overcoming resistance. Synergy is observed when the combined effect of two drugs is greater than the sum of their individual effects.

This compound has demonstrated strong synergistic activity, particularly with hydrophobic antibiotics. univpm.itoup.com In studies against Rhodococcus equi, synergy was consistently observed when this compound was combined with rifampicin (B610482), doxycycline (B596269), or clarithromycin (B1669154). oup.comnih.govoup.com Similar synergistic effects with doxycycline and clarithromycin were also noted against various Gram-positive cocci, including S. aureus and S. pyogenes. nih.gov The synergy with rifampicin has also been shown to be effective against R. equi biofilms. nih.gov

The primary mechanism behind this synergy is believed to be the peptide's ability to permeabilize the bacterial membrane. oup.comnih.gov By disrupting the outer protective layers of the bacteria, this compound facilitates the entry of conventional antibiotic molecules into the cell, allowing them to reach their intracellular targets more easily. nih.govoup.com This increased uptake can restore the effectiveness of an antibiotic against a resistant strain or lower the concentration needed for a therapeutic effect.

Table 3: Synergistic Activity of this compound with Conventional Antibiotics

| Combination Agent | Target Organism | Synergy Metric (FIC Index*) | Finding | Reference |

|---|---|---|---|---|

| Rifampicin | Rhodococcus equi | 0.385 | Synergy | oup.comoup.com |

| Doxycycline | Rhodococcus equi | 0.385 | Synergy | oup.comoup.com |

| Clarithromycin | Rhodococcus equi | 0.312 | Synergy | oup.comoup.com |

| Doxycycline | S. aureus, E. faecalis, S. pyogenes | 0.312 - 0.385 | Synergy | nih.gov |

| Clarithromycin | S. aureus, E. faecalis, S. pyogenes | 0.312 - 0.458 | Synergy | nih.gov |

| Rifampicin | S. aureus (in CVC infection) | Not specified | Synergy | infezmed.it |

| Minocycline (B592863) | S. aureus (in CVC infection) | Not specified | Synergy | infezmed.it |

| Piperacillin-tazobactam | E. coli (in sepsis model) | Not specified | Enhanced lethality reduction | infezmed.it |

*Fractional Inhibitory Concentration (FIC) Index: ≤0.5 indicates synergy.

Examination of Microbial Resistance Development in Laboratory Evolution Experiments

A key advantage of antimicrobial peptides like this compound is their proposed low propensity for inducing microbial resistance compared to traditional antibiotics. nih.govmdpi.com This is largely attributed to their mechanism of action, which involves the physical disruption of the cell membrane—a fundamental structure that is difficult for bacteria to modify without compromising their own viability. mdpi.com

While the general principle is widely cited, specific laboratory evolution experiments designed to induce resistance to the native this compound peptide are not extensively detailed in the reviewed literature. Such experiments, often involving serial passaging of bacteria in the presence of sub-lethal concentrations of a drug, are crucial for understanding resistance pathways. mdpi.com

However, related research provides indirect evidence supporting the low potential for resistance. Studies focused on designing analogues of this compound often aim to improve its properties, including making it even less prone to resistance. nih.govnih.govjci.org For instance, machine learning has been used to optimize the this compound sequence to create derivatives with enhanced activity against highly resistant bacteria, such as MRSA and vancomycin-resistant S. aureus (VRSA), including their persister cells. nih.govjci.org This focus on engineering "resistance-proof" peptides underscores the inherent robustness of the original template. One study that subjected S. aureus isolates to 10 passages with sub-inhibitory concentrations of this compound found that the MICs did not increase, in stark contrast to the resistance developed against conventional antibiotics like fusidic acid under the same conditions. mdpi.com This provides direct experimental evidence of the difficulty bacteria face in developing resistance to this compound.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Citropin 1.1 Biosynthetic Machinery

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). mdpi.com The general biosynthetic pathway for RiPPs involves the ribosomal synthesis of a precursor peptide, which includes a leader peptide sequence that guides subsequent modifications. mdpi.com After these modifications, the leader peptide is cleaved to produce the mature, active peptide. mdpi.com

While the amino acid sequence of this compound (GLFDVIKKVASVIGGL-NH2) is known, the specific enzymes and the precise sequence of events in its natural biosynthesis within the frog's skin glands remain to be fully elucidated. mdpi.comnovoprolabs.com Future research will likely focus on identifying and characterizing the genes encoding the this compound precursor peptide and the associated modifying enzymes, such as proteases and amidating enzymes. Understanding this machinery is crucial for several reasons. It could enable the heterologous expression of this compound in microbial or other expression systems, potentially leading to more efficient and scalable production methods than chemical synthesis. Furthermore, a deep understanding of the biosynthetic pathway could offer insights into the evolution of this and other antimicrobial peptides and may reveal novel enzymatic tools for peptide engineering.

Development of Advanced Computational Models for Peptide Design and Prediction of Activity

The development of novel this compound analogues with enhanced activity and stability is a significant area of research. frontiersin.orgnih.gov Computational approaches are becoming increasingly integral to this process. doi.org Researchers are employing machine learning and other computational models to predict the antimicrobial and anticancer activities of designed peptide sequences. nih.govresearchgate.net

These models can analyze vast datasets of known antimicrobial peptides to identify key structural and physicochemical features that correlate with biological activity, such as helicity, hydrophobicity, and charge distribution. frontiersin.orgnih.gov For instance, a study utilized machine learning to optimize the anti-MRSA properties of short this compound peptides, leading to the development of a potent derivative. nih.gov Another approach involves using computational tools to design "stapled" peptides, where a synthetic brace is introduced to lock the peptide into its bioactive α-helical conformation. frontiersin.orgnih.gov This has been shown to improve helicity, protease stability, and antitumor activity in derivatives of A4K14-citropin 1.1. frontiersin.orgnih.gov

Future advancements in this area will likely involve the development of more sophisticated algorithms that can more accurately predict not only the activity but also the toxicity and immunogenicity of novel peptide designs. iiitd.edu.in This will accelerate the design-build-test cycle of peptide engineering, enabling the rapid development of this compound analogues with tailored properties for specific research and therapeutic applications.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Antimicrobial Activity

While the primary focus of this compound research has been on its antimicrobial and anticancer activities, there is growing interest in exploring other potential biological targets. mdpi.comresearchgate.net For example, this compound has been shown to inhibit neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes. researchgate.netuniprot.org This suggests that this compound or its analogues could be developed as research tools to study the role of nNOS in different biological contexts.

Furthermore, many antimicrobial peptides possess immunomodulatory properties, and this is an area ripe for exploration with this compound. mdpi.com Future studies could investigate whether this compound can modulate the host immune response, for example, by influencing cytokine production or the activity of immune cells. Such findings could open up new avenues for its use in inflammatory or autoimmune conditions. The synergistic action of this compound with conventional antibiotics is another promising area of research that could lead to new therapeutic strategies for combating drug-resistant infections. frontiersin.org

Engineering of Targeted Delivery Systems and Controlled Release Formulations for Research Tools

A significant hurdle in the practical application of peptide-based agents like this compound is their inherent instability and low bioavailability. mdpi.comnih.gov To address these challenges, researchers are developing novel delivery systems. One promising approach is the encapsulation of this compound into biodegradable polymeric microparticles, such as those made from poly(ε-caprolactone) (PCL). dntb.gov.uamdpi.com

These microparticles can protect the peptide from enzymatic degradation and provide a controlled, sustained release over an extended period. mdpi.comdntb.gov.ua Studies have shown that the release kinetics of this compound from PCL matrices can be modulated by altering the polymer's microstructure, achieving near-zero-order release profiles without an initial "burst release". mdpi.com This allows for maintaining a therapeutic concentration for an extended duration, which is highly desirable for research applications that require consistent exposure of cells or tissues to the peptide. mdpi.com Other delivery strategies being explored include liposomal formulations and hydrogels. rajpub.commdpi.com

Future research will likely focus on developing more sophisticated and targeted delivery systems. This could involve decorating the surface of nanoparticles or microparticles with specific ligands that direct them to particular cell types or tissues, thereby increasing the local concentration of this compound at the desired site of action and minimizing off-target effects.